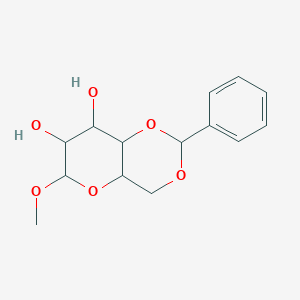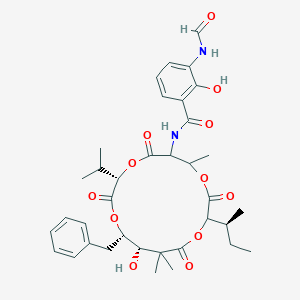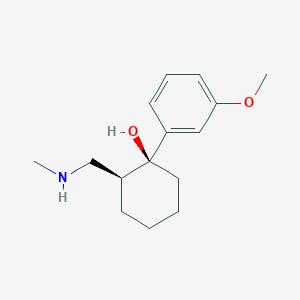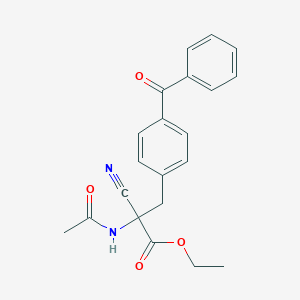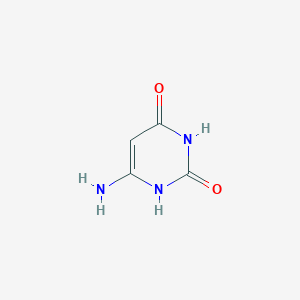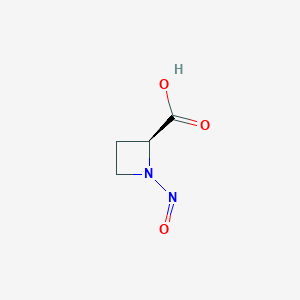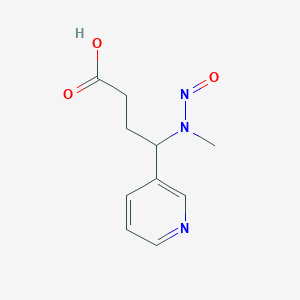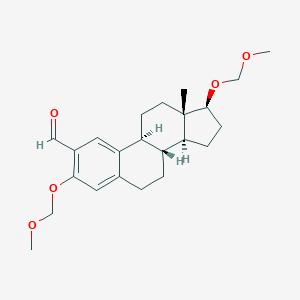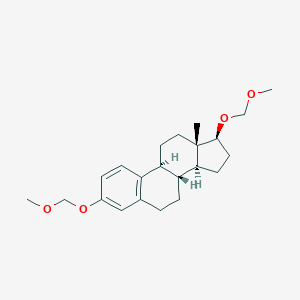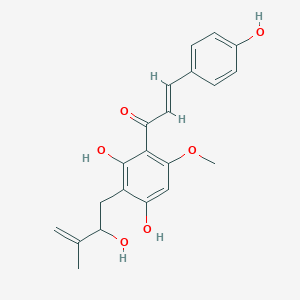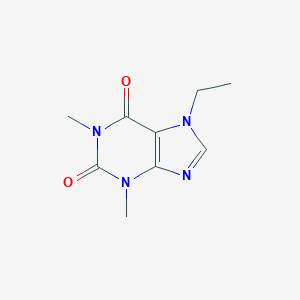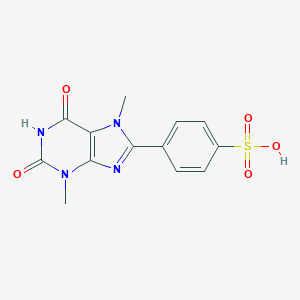
3,7-二甲基-8-p-磺酰苯基黄嘌呤
描述
3,7-Dimethyl-8-p-sulfophenylxanthine is a chemical compound with the molecular formula C13H12N4O5S . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3,7-Dimethyl-8-p-sulfophenylxanthine consists of 13 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The molecular weight is 336.32 g/mol .科学研究应用
药理学应用:
- 磺酰苯基黄嘌呤硝基苯酯,包括3,7-二甲基-8-p-磺酰苯基黄嘌呤,表现出高稳定性,并有潜力开发口服可生物利用性的磺酸前药,用于P1(腺苷)受体拮抗剂(Luo Yan & C. Müller, 2004)。
- 水溶性A2A选择性磺酰基-DMPX衍生物,包括3,7-二甲基-8-p-磺酰苯基黄嘌呤,对大鼠A2A腺苷受体具有高亲和力。这些衍生物对大鼠A1腺苷受体具有20到30倍的选择性,使它们成为体内研究的有用工具(C. Müller等,1998)。
神经科学和神经保护:
- 发现该化合物在神经保护中发挥作用。例如,在亨廷顿病大鼠模型中,腺苷A2受体拮抗剂(可能包括3,7-二甲基-8-p-磺酰苯基黄嘌呤的衍生物)的腔内纹状体注射完全预防了前额皮层脑电图异常,表明这些药物具有神经保护作用(R. Reggio et al., 1999)。
细胞生物学和分子机制:
- 在细胞生物学方面,这种化合物及其衍生物可能会影响细胞过程。例如,二甲基亚砜(DMSO),一种相关溶剂,显示抗氧化性质,但也具有潜在的促氧化作用,这可能影响其在评估神经保护抗氧化剂中的使用(Carolina Sanmartín-Suárez等,2011)。
属性
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-16-9-11(17(2)13(19)15-12(9)18)14-10(16)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,15,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHWMQWFLPDPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390926 | |
| Record name | AC1MLSX9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-8-p-sulfophenylxanthine | |
CAS RN |
149981-20-4 | |
| Record name | AC1MLSX9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




